molecular formula C20H22N2O3S B2953541 (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-96-1

(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2953541
CAS RN: 851804-96-1
M. Wt: 370.47
InChI Key: SKICQWRCQIHSMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the phenyl ring could be introduced via a Friedel-Crafts alkylation, the thioether group via a nucleophilic substitution, and the imidazole ring via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the phenyl and imidazole rings suggests that the compound could have a planar structure, while the thioether group could introduce some steric hindrance.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. The phenyl ring could undergo electrophilic aromatic substitution, the thioether group could participate in oxidation reactions, and the imidazole ring could act as a base.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenyl and imidazole rings could make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Antitumor Activity

A derivative of (2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, specifically (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone, was synthesized and demonstrated selective cytotoxicity against tumorigenic cell lines. This compound, due to its stability and potency, is expected to have significant potential as an anticancer agent (Hayakawa et al., 2004).

Antioxidant Properties

The compound's derivatives, such as bromophenols, were synthesized and evaluated for their antioxidant activities using various in vitro assays. These derivatives displayed effective antioxidant power, comparable to synthetic standard antioxidant compounds (Balaydın et al., 2010).

Inhibitory Properties

The bromophenol derivatives of the compound were investigated for their carbonic anhydrase inhibitory properties. These derivatives showed significant inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting potential for treatment in conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Neuroprotective Activities

A related study investigated the neuroprotective effects of a methanol extract of Hyptis suaveolens, which contains similar compounds. The extract showed potent antioxidant activity and neuroprotective effects against oxidative stress-induced neurotoxicity (Ghaffari et al., 2014).

Antibacterial Activity

Imidazole derivatives of the compound were synthesized and evaluated for their antimycobacterial activities. These derivatives displayed potential as antimycobacterial agents, indicating a promising avenue for drug development against bacterial infections (Miranda & Gundersen, 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-7-9-15(10-8-14)13-26-20-21-11-12-22(20)19(23)18-16(24-2)5-4-6-17(18)25-3/h4-10H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKICQWRCQIHSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

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